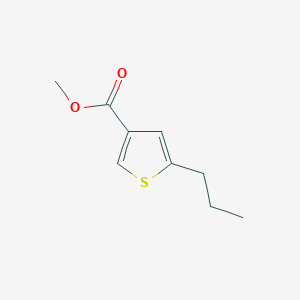
6-bromo-2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline
Overview
Description
6-bromo-2-(3-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline is a synthetic compound that belongs to the quinoline family. It is commonly referred to as BMQ or BMS-378806. This compound has gained significant attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
BMQ exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins. It has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. BMQ has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
BMQ has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. BMQ has also been found to reduce the levels of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
BMQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits potent pharmacological properties, making it an ideal candidate for drug development. However, BMQ also has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Further research is needed to elucidate its mechanism of action and potential therapeutic uses.
Future Directions
There are several future directions for the study of BMQ. Further research is needed to fully understand its pharmacological properties and potential therapeutic uses. BMQ could be further studied as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease. It could also be studied for its potential use in cancer therapy. Additionally, the synthesis of BMQ could be optimized to improve its potency and selectivity.
Scientific Research Applications
BMQ has been extensively studied for its potential pharmacological properties. It has been found to exhibit antiviral, anticancer, and anti-inflammatory activities. BMQ has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-14-3-2-4-15(11-14)20-13-18(21(25)24-7-9-26-10-8-24)17-12-16(22)5-6-19(17)23-20/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIYCWGXLZSZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Bromo-2-(3-methylphenyl)quinolin-4-yl](morpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264662.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264664.png)
![methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264668.png)
![isopropyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264676.png)
![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4264678.png)
![4-(2,4-dichlorophenyl)-2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4264685.png)


![6-({[2,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264728.png)
![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264730.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4264740.png)

![ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264749.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264752.png)